2,6-Dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-chlorocarbonyl-1,4-dihydropyridine
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Overview
Description
1,4-dihydro-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-5-carboxylic acid chloride is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as methoxycarbonyl, nitrophenyl, and carboxylic acid chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-5-carboxylic acid chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The methoxycarbonyl, nitrophenyl, and carboxylic acid chloride groups are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-dihydro-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-5-carboxylic acid chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The carboxylic acid chloride group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can react with the carboxylic acid chloride group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in esters or amides.
Scientific Research Applications
1,4-dihydro-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-5-carboxylic acid chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dihydro-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-5-carboxylic acid chloride involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-dihydro-2,6-dimethyl-3-methoxycarbonyl-4-phenyl-pyridine-5-carboxylic acid chloride: Similar structure but lacks the nitro group.
1,4-dihydro-2,6-dimethyl-3-ethoxycarbonyl-4-(3-nitrophenyl)-pyridine-5-carboxylic acid chloride: Similar structure but has an ethoxycarbonyl group instead of methoxycarbonyl.
Uniqueness
1,4-dihydro-2,6-dimethyl-3-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-5-carboxylic acid chloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H15ClN2O5 |
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Molecular Weight |
350.75 g/mol |
IUPAC Name |
methyl 5-carbonochloridoyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O5/c1-8-12(15(17)20)14(13(9(2)18-8)16(21)24-3)10-5-4-6-11(7-10)19(22)23/h4-7,14,18H,1-3H3 |
InChI Key |
AHRVBVXGIXUOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)Cl)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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